N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide
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Overview
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a pyrrole moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to exhibit diverse biological activities, affecting multiple pathways .
Result of Action
Based on the biological activities of structurally similar compounds, it can be inferred that the compound might exert its effects at the molecular level by modulating the activity of its target proteins, and at the cellular level by influencing cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-carboxamide
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-thiol
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O3S, with a molecular weight of 295.36 g/mol. The compound features a pyridine core, a sulfonamide group, and a hydroxylated pyrrole side chain, which contribute to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C13H17N3O3S |
Molecular Weight | 295.36 g/mol |
CAS Number | 1787880-66-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
- Hydroxylation : Introduction of the hydroxyl group via oxidizing agents.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to form the sulfonamide linkage.
These synthetic routes allow for the generation of various analogs that may exhibit enhanced biological properties or improved pharmacokinetic profiles .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis, thereby impairing cancer cell growth .
A study highlighted that derivatives of this compound demonstrated HDAC (histone deacetylase) inhibitory activity, with some compounds exhibiting up to 617-fold greater potency compared to reference standards against HDAC1 . Such activity positions it as a potential candidate for cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A quantitative structure–activity relationship (QSAR) analysis indicated promising antimicrobial effects against various pathogens, including Candida albicans and Staphylococcus aureus . The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, enhancing its utility as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Directly inhibits enzymes involved in metabolic pathways.
- Receptor Modulation : Alters receptor activities affecting cellular signaling.
- Gene Expression Regulation : Influences the expression of genes involved in various biological processes .
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, including HeLa and L363 cells. The mechanism was primarily through NAMPT inhibition, leading to decreased NAD+ levels and subsequent apoptosis in cancer cells .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-9-3-5-12(16)13(17)6-8-15-20(18,19)11-4-2-7-14-10-11/h2-5,7,9-10,13,15,17H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKANZMITPTLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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